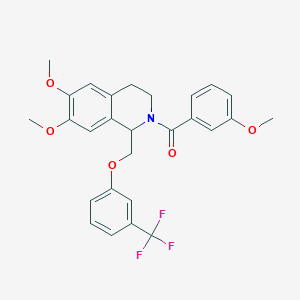
(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C27H26F3NO5 and its molecular weight is 501.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(6,7-Dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone, with the CAS number 865546-41-4, is a compound of interest due to its potential biological activities. Its molecular formula is C19H20F3NO3, and it exhibits structural features that suggest possible interactions with biological targets relevant in medicinal chemistry.
- Molecular Weight : 367.36 g/mol
- Boiling Point : Approximately 450.4 °C (predicted)
- Density : 1.211 g/cm³ (predicted)
- pKa : 8.12 (predicted)
Biological Activity Overview
The compound's biological activity has been primarily evaluated through various assays targeting cancer cell lines and other biological systems. The following sections summarize key findings from recent studies.
Cytotoxicity Studies
Recent research has focused on the cytotoxic effects of this compound against several human cancer cell lines. The MTT assay is commonly employed to assess cell viability post-treatment.
Case Study: Cytotoxic Activity
In a study evaluating the cytotoxic effects of related compounds, the following IC50 values were reported:
| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
|---|---|---|
| 6,7-Dimethoxy Compound | Not directly reported | Not directly reported |
| Paclitaxel | 5.25 - 11.03 | 7.76 |
While specific data for the compound were not detailed, its structural analogs demonstrated significant cytotoxicity against HeLa cells, suggesting that similar mechanisms might be at play for our compound of interest .
The mechanism by which this compound exerts its biological effects may involve interaction with cellular pathways that regulate apoptosis and cell proliferation. Compounds with isoquinoline structures have been noted for their ability to inhibit various kinases and modulate signaling pathways critical for cancer development.
Pharmacological Potential
The trifluoromethyl group in the structure is known to enhance lipophilicity and metabolic stability, which could contribute to improved bioavailability and efficacy in therapeutic applications. This characteristic is particularly important in drug design as it influences the pharmacokinetics of the compound.
Comparative Analysis with Related Compounds
To provide a clearer understanding of its potential efficacy, a comparative analysis with structurally similar compounds can be beneficial. For instance, compounds containing similar isoquinoline frameworks have shown promising results against various cancer types.
Table: Comparison of Biological Activities
| Compound Name | Structure Features | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
|---|---|---|---|
| Compound A | Isoquinoline | 73 | 29 |
| Compound B | Triazole | 86 | 71 |
| Our Compound | Trifluoromethyl | TBD | TBD |
属性
IUPAC Name |
[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F3NO5/c1-33-20-8-4-6-18(12-20)26(32)31-11-10-17-13-24(34-2)25(35-3)15-22(17)23(31)16-36-21-9-5-7-19(14-21)27(28,29)30/h4-9,12-15,23H,10-11,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKGXCZUQRMGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC(=C4)C(F)(F)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













